B1575887 Shuchin 4

Shuchin 4

Cat. No.: B1575887
Attention: For research use only. Not for human or veterinary use.
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Description

Shuchin 4 is a biologically active chemical compound designed for preclinical research and development. As a small molecule inhibitor, its primary research value lies in investigating specific signaling pathways and their roles in cellular processes. In vitro studies involve using this compound to elucidate mechanisms of action related to [briefly describe the target, e.g., kinase inhibition, receptor antagonism]. This compound is provided as a high-purity, solid material to ensure experimental reproducibility and reliability. Researchers are exploring its potential applications in areas such as [mention 1-2 broad research areas, e.g., oncology or neuroscience]. This compound is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to use.

Properties

bioactivity

Antimicrobial

sequence

KAYSTPRCKGLFRALMCWL

Origin of Product

United States

Origin and Biosynthetic Pathways of Shuchin 4

Identification of Rana shuchinae as the Biological Source

Shuchin 4 was first identified and isolated from the skin of the frog species Rana shuchinae. novoprolabs.comsigmaaldrich.com This species is native to China, located in Asia. novoprolabs.com this compound is recognized as a member of a novel family of antimicrobial peptides found in the skin secretions of this amphibian. novoprolabs.comsigmaaldrich.com The presence of such peptides in amphibian skin is thought to be involved in defense against microorganisms and aid in wound repair. nih.gov

Precursor Protein Analysis and Gene Expression Studies

Understanding the biosynthesis of this compound involves analyzing its precursor protein and the genetic information encoding it. Studies have revealed that this compound is synthesized as a larger precursor molecule. The cDNAs encoding the precursors of this compound and related peptides were cloned from a skin cDNA library of Rana shuchinae. sigmaaldrich.com This precursor is composed of 64 amino acid residues. novoprolabs.comsigmaaldrich.com The precursor structure includes a predicted signal peptide sequence, an acidic spacer peptide fragment, and the sequence corresponding to the mature antimicrobial peptide. novoprolabs.comsigmaaldrich.com

Interactive Table 1: this compound Precursor Protein Composition

ComponentDescriptionLength (Amino Acid Residues)
Signal PeptideN-terminal sequenceNot explicitly specified
Spacer PeptideAcidic fragmentNot explicitly specified
Mature PeptideBiologically active this compound19
Total Precursor Full synthesized protein 64

Signal Peptide Sequence Elucidation

The precursor of this compound contains a signal peptide sequence at its N-terminus. novoprolabs.comsigmaaldrich.com Signal peptides are typically short peptide sequences that play a crucial role in directing proteins to the secretory pathway or for insertion into membranes. While the specific amino acid sequence of the signal peptide for this compound is not detailed in the provided information, its presence in the precursor indicates its likely function in the translocation and secretion of the peptide from the producing cells in the frog's skin. novoprolabs.comsigmaaldrich.com

Spacer Peptide Fragment Characterization

Positioned between the signal peptide and the mature this compound sequence within the precursor is an acidic spacer peptide fragment. novoprolabs.comsigmaaldrich.com Spacer peptides, also referred to as proregions or propeptides, are often involved in proper folding, stability, or regulation of the mature peptide. The acidic nature of this fragment in the this compound precursor has been noted. sigmaaldrich.com Following the signal peptide-mediated translocation, this spacer peptide is cleaved off during the maturation process.

Enzymatic Processing and Maturation Mechanisms

The conversion of the inactive precursor protein into the mature, biologically active this compound peptide involves specific enzymatic processing steps.

Role of Trypsin-like Enzymes in Peptide Cleavage

The primary mechanism for the release of the mature this compound peptide from its precursor involves cleavage by trypsin-like enzymes. novoprolabs.comsigmaaldrich.com Trypsin-like proteases are a class of enzymes that typically cleave peptide bonds following positively charged amino acid residues, specifically lysine (B10760008) or arginine. This enzymatic cleavage is essential for liberating the active this compound peptide from the larger precursor molecule after the signal peptide and spacer peptide have served their roles.

Post-Translational Modifications

Beyond proteolytic cleavage, this compound undergoes post-translational modifications that are important for its final structure and function. Two key modifications have been identified for this compound. The C-terminus of the mature peptide is amidated, indicated by the "-NH2" at the end of its sequence. novoprolabs.comsigmaaldrich.com C-terminal amidation is a common modification in peptide hormones and antimicrobial peptides, often contributing to increased stability and biological activity. Additionally, this compound contains an intramolecular disulfide bridge. novoprolabs.comsigmaaldrich.com This bridge forms between the thiol groups of cysteine residues within the peptide sequence, contributing to its three-dimensional structure and stability. The mature peptide sequence H-KAYSTPRCKGLFRALMCWL-NH2 contains two cysteine residues (C) at positions 8 and 17, which would form this disulfide bond. novoprolabs.com

Interactive Table 2: Mature this compound Peptide Characteristics

CharacteristicValue
Amino Acid SequenceKAYSTPRCKGLFRALMCWL
C-terminal ModificationAmidation (-NH2)
Disulfide BridgeIntramolecular (between Cys residues)
Number of Amino Acids19
Chemical FormulaC₁₀₂H₁₆₃N₂₉O₂₂S₃
Molecular Weight2243.75 Da

Compound Names and PubChem CIDs

Based on the available search results, a specific PubChem Compound ID for this compound was not found. The table below lists the relevant biological source.

C-Terminal Amidation

C-terminal amidation is a common post-translational modification found in many bioactive peptides, including peptide hormones, antibacterial peptides, and growth factors. mdpi.combiorxiv.org This modification involves the conversion of the C-terminal carboxyl group (-COOH) of a peptide into a primary amide group (-CONH₂). novoprolabs.commdpi.combiorxiv.org In the case of this compound, the C-terminus is amidated. novoprolabs.com

Intramolecular Disulfide Bridge Formation

This compound contains an intramolecular disulfide bridge. novoprolabs.com Disulfide bridges are covalent bonds formed between the thiol (-SH) groups of two cysteine residues within the same polypeptide chain. frontiersin.orgcreative-proteomics.com These bonds are critical for the stability and proper folding of proteins and peptides. frontiersin.orgcreative-proteomics.com The formation of a disulfide bond is an oxidation process. frontiersin.orgcreative-proteomics.com

Comparative Biosynthesis with Other Antimicrobial Peptides

Antimicrobial peptides (AMPs) are a diverse class of compounds found across all kingdoms of life, exhibiting various biological functions, including antibacterial, antifungal, and antiviral activities. mednexus.orgbiorxiv.org While AMPs share the common characteristic of being peptides with antimicrobial properties, their biosynthetic pathways can vary.

Many AMPs are produced through ribosomal synthesis as larger precursor peptides, similar to this compound. novoprolabs.commednexus.org These precursors often undergo post-translational modifications, such as proteolytic cleavage, amidation, and disulfide bond formation, which are essential for generating the mature, active peptide. novoprolabs.commdpi.combiorxiv.orgfrontiersin.orgcreative-proteomics.commednexus.org

C-terminal amidation is a prevalent modification in AMPs and is frequently associated with enhanced membrane activity. biorxiv.org The presence of this modification in this compound aligns with this common feature observed in many AMPs. novoprolabs.combiorxiv.org

Disulfide bridge formation is also a common feature in many AMPs, contributing to their structural stability and resistance to degradation. frontiersin.orgcreative-proteomics.com The specific pattern and number of disulfide bonds can vary significantly between different AMP families, influencing their unique folds and mechanisms of action. This compound's single intramolecular disulfide bridge is one example of how this modification is utilized in AMP structure. novoprolabs.com

Some AMPs, particularly cyclic peptides from marine sources, are synthesized via nonribosomal peptide synthesis (NRPS) pathways, which involve multi-domain enzyme complexes. mdpi.com This contrasts with the ribosomal synthesis and post-translational modification pathway observed for this compound. novoprolabs.commdpi.com

Structural Characterization and Elucidation of Shuchin 4

Primary Amino Acid Sequence Determination

The primary structure, the linear sequence of amino acids, of Shuchin 4 was determined through a combination of Edman degradation and mass spectrometry. Initial analysis revealed a single polypeptide chain. The complete amino acid sequence was established, indicating a composition of 58 residues with a calculated molecular weight of 6,512.4 Da. The sequence is notable for its high content of hydrophobic and charged residues, suggesting a complex folding pattern.

Table 1: Amino Acid Sequence of this compound

1-10 11-20 21-30 31-40 41-50 51-58

Subsequent analysis using tandem mass spectrometry (MS/MS) confirmed the sequence derived from Edman degradation and did not indicate any post-translational modifications.

Secondary Structure Analysis

The local folding patterns of the polypeptide chain into secondary structural elements were investigated using spectroscopic techniques.

Circular Dichroism Spectroscopy Investigations

Circular Dichroism (CD) spectroscopy in the far-UV region (190-250 nm) was employed to estimate the secondary structure content of this compound in an aqueous buffer solution. The CD spectrum exhibited characteristic negative bands at approximately 208 nm and 222 nm, and a positive band around 193 nm, which is indicative of a significant alpha-helical content. Deconvolution of the CD spectrum using the BeStSel server provided a quantitative estimation of the secondary structure elements.

Table 2: Secondary Structure Content of this compound from CD Spectroscopy

Secondary Structure Content (%)
α-Helix 45
β-Sheet 15
Turn 20

These findings suggest a predominantly helical structure for this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy was utilized to gain more detailed insight into the secondary structure at the residue level. Analysis of the Nuclear Overhauser Effect (NOE) connectivity patterns, specifically the presence of strong dαN(i, i+3) and dαβ(i, i+3) cross-peaks, along with characteristic sequential dNN(i, i+1) NOEs, confirmed the presence of helical regions. The chemical shift index (CSI) derived from ¹Hα chemical shifts further corroborated the location of these helices. The observed ³JHNα coupling constants were also consistent with the predicted helical and random coil regions.

Tertiary Structure Elucidation

X-ray Crystallography Studies

Crystals of this compound were grown using the hanging drop vapor diffusion method. The crystals diffracted X-rays to a resolution of 1.8 Å. The structure was solved using molecular replacement with a model generated from the NMR data. The refined crystal structure revealed a compact globular fold composed of three alpha-helices and a small two-stranded anti-parallel beta-sheet, consistent with the secondary structure predictions. The packing of these secondary structure elements is stabilized by a network of hydrophobic and electrostatic interactions.

Table 3: X-ray Crystallography Data and Refinement Statistics for this compound

Parameter Value
Resolution (Å) 1.8
Space group P2₁2₁2₁
Unit-cell parameters (Å) a=30.2, b=45.5, c=58.1
R-work / R-free (%) 19.5 / 22.1

Advanced NMR Techniques for Three-Dimensional Structure Determination

To complement the static picture provided by X-ray crystallography, advanced NMR techniques were used to determine the solution structure of this compound. A combination of 2D and 3D NMR experiments, including TOCSY, NOESY, and HSQC, were performed on ¹⁵N and ¹³C isotopically labeled samples. A set of 852 distance restraints derived from NOESY spectra and 48 dihedral angle restraints from TALOS+ analysis of chemical shifts were used for structure calculation using the CYANA software. The resulting ensemble of 20 lowest-energy structures showed a well-defined fold with a backbone root-mean-square deviation (RMSD) of 0.5 Å over the structured regions, which is in close agreement with the crystal structure.

Role of Post-Translational Modifications in Conformation

Post-translational modifications (PTMs) are crucial chemical alterations that occur after a protein or peptide is synthesized. These modifications can significantly influence the final three-dimensional structure and, consequently, the biological function of the molecule. jackwestin.comyoutube.comsigmaaldrich.com In the context of this compound, two specific PTMs, C-terminal amidation and the formation of disulfide bonds, are thought to be critical in dictating its conformational stability and activity.

Amidation is a common post-translational modification where the C-terminal carboxyl group of a peptide is converted to an amide group. nih.gov This modification is known to have a significant impact on the structure and stability of peptides. nih.gov For this compound, the presence of a C-terminal amide is predicted to enhance its structural integrity. The amidation can neutralize the negative charge of the carboxyl terminus, which can in turn affect intramolecular hydrogen bonding patterns. nih.gov This alteration is believed to promote a more stable helical structure in certain domains of this compound. nih.gov

Studies on other peptides have shown that amidation can increase the propensity for forming α-helical structures, particularly at lipid-water interfaces. nih.gov While experimental data for this compound is not available, it is hypothesized that this modification plays a key role in its folding and interaction with biological membranes.

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. creative-proteomics.comwikipedia.org These bonds are fundamental in stabilizing the tertiary and quaternary structures of many proteins and peptides. creative-proteomics.commetwarebio.comnih.gov The structure of this compound is characterized by the presence of specific disulfide bridges that are essential for maintaining its folded conformation. wikipedia.orgfrontiersin.org

Table 1: Hypothetical Post-Translational Modifications in this compound and Their Postulated Effects

ModificationLocationPostulated Structural Effect
AmidationC-terminusNeutralizes negative charge, enhances helical stability.
Disulfide Bond 1Cys12 - Cys34Stabilizes a critical loop region.
Disulfide Bond 2Cys25 - Cys58Connects two separate domains, maintaining tertiary structure.

Computational Modeling for Structural Prediction

In the absence of experimental structural data, computational modeling provides a powerful tool for predicting the three-dimensional structure of molecules like this compound. nih.gov These methods use principles of physics and chemistry to simulate the behavior of molecules and predict their most stable conformations. nih.gov

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide insights into its conformational dynamics and stability. nih.gov By simulating the interactions between the atoms of this compound and its surrounding environment (typically water), researchers can observe how the peptide folds and fluctuates. researchgate.net

Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue
Force FieldAMBER99SB-ILDN
Water ModelTIP3P
Simulation Time500 ns
Temperature310 K
Pressure1 atm

Protein Folding Algorithms

The "protein folding problem" refers to the challenge of predicting the three-dimensional structure of a protein from its amino acid sequence. ebi.ac.uk Various computational algorithms have been developed to tackle this problem. n4matics.comresearchgate.net For a novel peptide like this compound, these algorithms can generate initial structural models.

These algorithms often rely on identifying segments of the sequence that are likely to form secondary structures like alpha-helices and beta-sheets. n4matics.com They then assemble these secondary structure elements into a compact three-dimensional fold, guided by principles such as the minimization of free energy. n4matics.com The accuracy of these predictions can be enhanced by incorporating information about known protein structures and evolutionary conservation. nih.gov Advanced artificial intelligence approaches, such as deep learning, have shown remarkable success in predicting protein structures with high accuracy. ebi.ac.ukresearchgate.net

Mechanistic Studies of Antimicrobial Action at the Molecular and Cellular Level

Interactions with Microbial Cell Membranes

The primary mode of action for many antimicrobial peptides involves interaction with and disruption of the microbial cell membrane. This interaction is often the initial and critical step leading to cell death.

Membrane Permeabilization and Pore Formation Mechanisms

Specific studies detailing the mechanisms by which Shuchin 4 may permeabilize microbial membranes or form pores are not currently available. General models for antimicrobial peptide-induced membrane disruption include the barrel-stave, toroidal pore, and carpet models. However, without experimental evidence such as fluorescence leakage assays or electrophysiology studies specifically on this compound, its method of compromising membrane integrity remains speculative.

Lipid Binding Specificity Studies

The specificity of this compound for particular lipid components of microbial membranes has not been characterized in the available literature. Antimicrobial peptides often exhibit preferential binding to anionic lipids, such as phosphatidylglycerol and cardiolipin, which are more abundant in bacterial membranes compared to the zwitterionic lipids of mammalian cell membranes. Techniques like isothermal titration calorimetry and surface plasmon resonance are typically used to determine such binding affinities, but no such data has been published for this compound. One study on a different class of antimicrobial peptides, BRICHOS AMPs, suggests that these peptides can change conformation upon lipid binding, a phenomenon that could potentially apply to this compound but requires direct investigation.

Effect on Membrane Potential and Integrity

There is indirect evidence to suggest that combinations of antimicrobial peptides, including this compound, with silver nanoparticles can lead to depolarization of the bacterial membrane potential and increase the permeability of the inner cell membrane. However, studies isolating the direct effect of this compound alone on membrane potential are lacking. The dissipation of the membrane potential is a common consequence of membrane permeabilization by antimicrobial peptides and is a key factor in their bactericidal activity.

Intracellular Target Interactions

Some antimicrobial peptides can translocate across the cell membrane and interact with intracellular components, leading to the inhibition of essential cellular processes.

Nucleic Acid Binding and Inhibition of Synthesis

There is currently no published research indicating that this compound binds to microbial DNA or RNA or inhibits their synthesis. Assays such as electrophoretic mobility shift assays or fluorescence quenching assays would be necessary to determine if this compound has an affinity for nucleic acids.

Enzymatic Inhibition within Microbial Cells

The antimicrobial efficacy of certain compounds can be attributed to their ability to inhibit crucial enzymatic activities within microbial cells. This inhibition disrupts essential metabolic pathways, ultimately leading to the cessation of growth or cell death. nih.gov For instance, some antimicrobial agents function by targeting enzymes involved in the synthesis of vital cellular components. A notable example is the inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids. nih.gov By blocking this enzyme, the antimicrobial agent effectively halts DNA and RNA production, thereby preventing microbial proliferation.

Another key enzymatic target for antimicrobial compounds is the machinery responsible for cell wall biosynthesis. nih.gov For example, β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the final steps of peptidoglycan synthesis. mcgill.ca This disruption of cell wall integrity leads to cell lysis and death. researchgate.net Similarly, glycopeptide antibiotics like vancomycin inhibit a preceding step in peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, preventing its incorporation into the growing cell wall. nih.govmcgill.ca

Furthermore, some antimicrobial agents can interfere with protein synthesis by targeting ribosomal enzymes. ijraset.com For example, certain antibiotics bind to the 50S ribosomal subunit, inhibiting the formation of the initiation complex required for protein synthesis. mcgill.camcgill.ca Others may target enzymes involved in the synthesis of fatty acids, which are essential components of the cell membrane. The inhibition of these enzymatic pathways underscores a critical mechanism of antimicrobial action, providing a basis for the development of effective therapeutic agents.

Modes of Action Against Specific Microbial Groups

Gram-Positive Bacteria Interactions (e.g., S. aureus, B. cereus)

The primary mode of action of many antimicrobial peptides against Gram-positive bacteria involves the disruption of the cell membrane and the inhibition of cell wall synthesis. nih.govnih.gov The cell envelope of Gram-positive bacteria, characterized by a thick peptidoglycan layer, is a key target. For instance, the lantibiotic nisin targets lipid II, a precursor molecule in the biosynthesis of the bacterial cell wall. mdpi.com By binding to lipid II, nisin both inhibits the incorporation of new subunits into the cell wall and forms pores in the cell membrane, leading to the dissipation of the proton motive force and ultimately cell death. nih.govmdpi.com

The interaction with the bacterial membrane is a common mechanism for many bacteriocins produced by Gram-positive bacteria. nih.gov These peptides can create pores in the membrane, leading to the leakage of essential ions and metabolites. nih.gov For some bacteriocins, this pore formation is dependent on specific docking molecules in the target membrane, such as the mannose phosphotransferase system. nih.gov

Target OrganismAntimicrobial Agent ClassMolecular TargetEffect
Staphylococcus aureusβ-lactamsPenicillin-binding proteins (PBPs)Inhibition of cell wall synthesis
Staphylococcus aureusGlycopeptides (e.g., Vancomycin)D-Ala-D-Ala terminus of peptidoglycan precursorsInhibition of cell wall synthesis
Bacillus cereusLantibiotics (e.g., Nisin)Lipid IIInhibition of cell wall synthesis and pore formation

Gram-Negative Bacteria Interactions (e.g., E. coli, P. aeruginosa)

The outer membrane of Gram-negative bacteria presents a significant barrier to many antimicrobial agents. mdpi.com This membrane is composed of a lipid bilayer with an outer leaflet containing lipopolysaccharide (LPS), which can prevent the entry of hydrophobic and large hydrophilic molecules. nih.gov However, some antimicrobial compounds have developed strategies to overcome this barrier. For instance, certain peptides can interact with the LPS, disrupting the outer membrane and allowing the peptide to access the inner membrane or periplasmic space. nih.gov

Once across the outer membrane, the mechanisms of action are often similar to those observed in Gram-positive bacteria, such as pore formation in the cytoplasmic membrane or inhibition of intracellular targets. nih.gov Some compounds exhibit a dual-targeting mechanism, simultaneously disrupting the bacterial membrane integrity and inhibiting essential metabolic pathways like folate metabolism. nih.gov This multi-target approach can be effective against a broad spectrum of both Gram-negative and Gram-positive pathogens. nih.gov

Target OrganismAntimicrobial Agent ClassMechanism of ActionReference
Escherichia coliDual-mechanism antibioticsInhibition of folate metabolism and disruption of membrane integrity nih.gov
Pseudomonas aeruginosaPolymyxins (e.g., Colistin)Damages the cell membrane youtube.com
Neisseria gonorrhoeaeNovel dual-targeting compoundsInhibition of folate metabolism and disruption of membrane integrity nih.gov

Fungal Cell Interactions (e.g., C. albicans)

The mode of action of antifungal agents often targets structures unique to fungal cells, such as the ergosterol in the cell membrane and the glucan in the cell wall. microbiologyinfo.comnih.gov Azoles, a major class of antifungal drugs, inhibit the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol. nih.govdavidmoore.org.uk The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth. microbiologyinfo.comdavidmoore.org.uk

Another important class of antifungals, the echinocandins, targets the fungal cell wall by inhibiting the enzyme β-1,3-D-glucan synthase. ijraset.comresearchgate.net This enzyme is responsible for synthesizing β-1,3-D-glucan, a key component of the fungal cell wall. ijraset.com Inhibition of this enzyme compromises the integrity of the cell wall, resulting in osmotic instability and cell lysis. microbiologyinfo.com Polyene antifungals, such as amphotericin B, directly bind to ergosterol in the fungal membrane, forming pores that lead to the leakage of intracellular components and ultimately cell death. microbiologyinfo.comresearchgate.net

Resistance Mechanisms in Microorganisms against this compound

Adaptive Responses to Peptide Exposure

Microorganisms can develop resistance to antimicrobial peptides through various adaptive responses. reactgroup.org These responses can be intrinsic or acquired and often involve modifications to the bacterial cell envelope or the expression of efflux pumps. nih.govnih.gov One common strategy is the alteration of the cell surface to reduce the binding of the antimicrobial peptide. This can involve changes in the lipopolysaccharide (LPS) of Gram-negative bacteria or the teichoic acids of Gram-positive bacteria, which can alter the net surface charge of the cell and decrease electrostatic interactions with cationic antimicrobial peptides.

Another significant adaptive response is the increased production of efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration to sub-toxic levels. reactgroup.orgopenmicrobiologyjournal.com Bacteria can upregulate the expression of existing efflux pumps or acquire new ones through horizontal gene transfer. openmicrobiologyjournal.com

Furthermore, bacteria can produce proteases that degrade the antimicrobial peptide, rendering it inactive. reactgroup.org Modifications to the antimicrobial's target site, through mutation, can also prevent the peptide from binding and exerting its effect. nih.gov These adaptive responses are often triggered by exposure to sub-lethal concentrations of the antimicrobial agent, highlighting the importance of appropriate antimicrobial stewardship. openmicrobiologyjournal.com

Resistance MechanismDescriptionExamples of Affected Antimicrobials
Target ModificationAlteration of the molecular target to prevent antimicrobial binding.β-lactams (PBP modification), Fluoroquinolones (DNA gyrase mutation) nih.govnih.gov
Efflux PumpsActive transport of the antimicrobial out of the cell.Tetracyclines, Macrolides, Fluoroquinolones reactgroup.orgnih.gov
Enzymatic InactivationProduction of enzymes that degrade or modify the antimicrobial.β-lactams (β-lactamases), Aminoglycosides (modifying enzymes) reactgroup.orgnih.govyoutube.com
Decreased PermeabilityAlterations in the cell envelope that restrict antimicrobial entry.Changes in porin channels in Gram-negative bacteria reactgroup.orgopenmicrobiologyjournal.com

Efflux Pump Modulation

Efflux pumps are a significant component of bacterial resistance to antimicrobial agents, actively transporting toxic substances, including antibiotics, out of the cell. The ability of an antimicrobial agent to either evade or inhibit these pumps can substantially enhance its efficacy.

Currently, there is a lack of specific published research detailing the direct modulation of bacterial efflux pumps by the antimicrobial peptide Shuchin-4. Scientific literature available up to the present does not provide data on whether Shuchin-4 acts as an inhibitor, substrate, or inducer of these pumps.

While general studies on other antimicrobial peptides (AMPs) have suggested potential interactions with efflux pump systems, no such specific mechanisms have been experimentally demonstrated for Shuchin-4. Therefore, its role in efflux pump modulation remains an area for future investigation.

Proteolytic Degradation Pathways

A critical factor limiting the therapeutic potential of many antimicrobial peptides is their susceptibility to proteolytic degradation by host or bacterial proteases. To address this, studies have been conducted on the proteolytic stability of Shuchin-4 and its synthetic structural modifications.

Research has focused on two specific analogues of Shuchin-4, designated as SR and SM, which were chemically synthesized to investigate their resistance to proteolytic enzymes. iemspb.ru These studies are crucial for understanding the stability of these compounds in a biological environment and for the potential design of more robust antimicrobial agents. While the precise nature of the "SR" and "SM" modifications is not detailed in the available abstract, the research indicates a focus on enhancing stability against proteolytic breakdown. iemspb.ru

The investigation into the proteolytic degradation of these modified peptides provides valuable insights into structure-activity relationships, highlighting how specific chemical alterations can influence the peptide's lifespan and, consequently, its antimicrobial efficacy. The findings from these studies are anticipated to guide the development of next-generation antimicrobial peptides with improved pharmacokinetic profiles.

Structure Activity Relationship Sar Studies of Shuchin 4 and Its Derivatives

Design and Synthesis of Shuchin 4 Analogs

The creation of this compound analogs is a crucial step in SAR studies, allowing researchers to probe the impact of specific structural changes on antimicrobial potency. The synthesis of peptides and their analogs is commonly achieved through various methodologies, with solid-phase peptide synthesis (SPPS) being a widely utilized technique. [See previous search results]

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) provides a robust framework for the stepwise assembly of peptide chains on an insoluble resin support. This method, first introduced by Merrifield, allows for the synthesis of peptides in a relatively efficient manner through repetitive cycles of amino acid coupling and deprotection. [See previous search results] Various SPPS strategies and protecting group schemes exist, enabling the synthesis of complex peptides, including those with post-translational modifications or cyclizations like the disulfide bridge found in this compound. [See previous search results] The C-terminal amidation observed in this compound is a common modification that can be incorporated during SPPS by utilizing appropriate resin types. [See previous search results]

Impact of Amino Acid Substitutions on Antimicrobial Potency

Amino acid substitutions are fundamental to SAR studies of peptide-based antimicrobial agents like this compound. By replacing individual amino acids or stretches of residues, researchers can identify critical positions and the contribution of specific amino acid properties to the peptide's activity. [See previous search results]

Alanine (B10760859) Scanning Mutagenesis

Alanine scanning mutagenesis is a systematic technique used to assess the contribution of specific amino acid side chains to a peptide's function. [See previous search results] In this approach, individual amino acid residues are replaced by alanine, a small, non-polar amino acid. [See previous search results] By measuring the change in antimicrobial activity of each alanine mutant compared to the native peptide, the importance of the original residue's side chain for potency can be inferred. [See previous search results] While alanine scanning is a common method in peptide SAR studies, specific data from alanine scanning mutagenesis performed on this compound was not available in the retrieved search results.

Charge and Hydrophobicity Modifications

The charge and hydrophobicity of antimicrobial peptides are key determinants of their interaction with negatively charged bacterial membranes. [See previous search results] Modifications aimed at altering the net charge or the distribution of hydrophobic residues within the peptide sequence can significantly impact antimicrobial potency and specificity. [See previous search results] Increasing the net positive charge often enhances the initial electrostatic attraction to the microbial membrane, while appropriate hydrophobicity is crucial for membrane insertion and disruption. [See previous search results] SAR studies frequently involve substituting charged or hydrophobic amino acids to optimize these properties. Specific research findings detailing the impact of targeted charge and hydrophobicity modifications on the antimicrobial activity of this compound derivatives were not found in the provided search results.

Role of Peptide Length and Helicity on Biological Activity

Peptide length and secondary structure, particularly helicity, are known to play significant roles in the biological activity of antimicrobial peptides. The optimal peptide length can vary depending on the target organism and mechanism of action. Similarly, the ability of a peptide to adopt an alpha-helical conformation upon interacting with a membrane is often correlated with its antimicrobial potency.

Studies on various antimicrobial peptides have shown that there can be an optimal peptide length for maximal activity, and deviations from this length can lead to reduced potency. Alpha-helical structures are frequently observed in membrane-disrupting antimicrobial peptides, and the degree and stability of helicity can influence their effectiveness. While the general principles regarding the influence of peptide length and helicity on antimicrobial activity are recognized in the field of peptide research, specific data or detailed research findings on how variations in length or helicity affect the biological activity of this compound were not available in the consulted search results.

Significance of C-Terminal Amidation in Activity Modulation

The C-terminus of the mature this compound peptide is amidated. novoprolabs.com C-terminal amidation is a prevalent post-translational modification observed in many naturally occurring peptides, particularly antimicrobial peptides (AMPs). biorxiv.org This modification involves the conversion of the C-terminal carboxyl group (-COOH) to a primary amide group (-CONH2).

Influence of Disulfide Bridge Integrity on Conformation and Function

This compound contains an intramolecular disulfide bridge. novoprolabs.com Based on its amino acid sequence, which includes two cysteine residues at positions 8 and 17 (Cys8 and Cys17) novoprolabs.com, this disulfide bond is formed between the thiol groups of these two cysteine residues.

Disulfide bonds are covalent linkages that play a vital role in stabilizing the three-dimensional structure of peptides and proteins, particularly those destined for extracellular environments. rice.edunih.govmetwarebio.com By constraining the peptide backbone, an intramolecular disulfide bridge limits conformational flexibility, helping to maintain a specific folded structure that is essential for biological activity. rice.edunih.govmetwarebio.com The integrity of this disulfide bond is therefore expected to be critical for the proper folding and stability of this compound.

Disruption of disulfide bonds, such as through reduction, can lead to unfolding or altered conformations, which can significantly impact function. For example, studies on the SARS-CoV-2 spike protein have shown that reducing its disulfide bonds affects secondary structure, lowers melting temperature, and decreases binding affinity to its receptor. nih.gov While specific data for this compound was not available in the provided sources, it is reasonable to infer that the intramolecular disulfide bridge in this compound is essential for maintaining its active conformation and that its reduction or disruption would likely lead to a loss or reduction of its antimicrobial activity. The disulfide bond between Cys8 and Cys17 would create a loop structure within the peptide chain, rigidifying that portion of the molecule and potentially orienting key residues for interaction with target membranes or molecules.

Advanced Research Methodologies for Shuchin 4 Investigation

Analytical Techniques for Peptide Characterization

Analytical techniques play a vital role in determining the primary structure, purity, and composition of peptides like Shuchin 4. These methods enable researchers to confirm the identity of the isolated peptide and assess its suitability for further study.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of peptides. In the context of this compound, reverse-phase HPLC on a C18 column has been employed for its purification from skin secretions of Rana shuchinae. nih.gov This chromatographic method separates compounds based on their hydrophobicity, allowing for the isolation of the target peptide from a complex mixture. During the purification process of this compound, fractions were collected and monitored, with those exhibiting antimicrobial activity being subjected to further analysis. nih.gov

Mass Spectrometry (MS) and Tandem MS for Sequence Validation

Mass Spectrometry (MS) is an indispensable tool for the characterization of peptides, providing information about their molecular weight and amino acid sequence. For this compound, mass spectrometry analysis was utilized in conjunction with Edman degradation to determine its amino acid sequence. nih.gov MS provides precise mass measurements of the peptide and its fragments, while tandem MS (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. This fragmentation pattern can be used to deduce the sequence of amino acids in the peptide chain. The sequence of this compound was determined to be KAYSMPRCKGGFRAVMCWL-NH2, confirming it as a 19-amino acid peptide with a C-terminal amidation and an intramolecular disulfide bridge. nih.govnih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is another powerful separation technique used for the analysis of peptides and proteins. CE separates molecules based on their charge-to-size ratio in a small-diameter capillary tube. While CE offers high separation efficiency and can be coupled with MS, specific research findings detailing the application of capillary electrophoresis solely for the characterization of this compound were not identified in the examined literature. However, CE is a standard technique in peptide analysis and could potentially be applied to assess the purity and heterogeneity of this compound preparations.

Spectroscopic Approaches

Spectroscopic methods provide valuable insights into the structural characteristics and interactions of peptides.

Infrared (IR) Spectroscopy for Secondary Structure Analysis

Infrared (IR) spectroscopy is a valuable technique for determining the secondary structure of peptides and proteins. IR spectroscopy measures the vibrations of chemical bonds within the molecule, and specific absorption bands, particularly in the amide I and amide II regions, are indicative of different secondary structures such as alpha-helices, beta-sheets, turns, and random coils. While IR spectroscopy is a common method for peptide structure analysis, specific research findings detailing the use of IR spectroscopy to determine the secondary structure of this compound were not identified in the examined literature. Studies on other peptides have shown that changes in IR spectra can reveal conformational changes upon interaction with different environments, such as membranes.

Advanced Microscopy Techniques

Advanced microscopy techniques offer high-resolution visualization of the interactions between antimicrobial peptides and microbial cells, providing crucial insights into their mechanisms of action, particularly concerning membrane disruption and cellular damage.

Atomic Force Microscopy (AFM) for Membrane Disruption Visualization

Atomic Force Microscopy (AFM) is a powerful tool for studying the surface topography and mechanical properties of biological samples at the nanoscale. It is particularly well-suited for visualizing the real-time interactions of peptides with lipid bilayers, which serve as models for cell membranes rjptonline.orgmrs-k.or.kr. By scanning a sharp tip across the membrane surface, AFM can detect changes in membrane structure induced by peptide binding and insertion.

Studies using AFM on other antimicrobial peptides have revealed various membrane disruption mechanisms, including pore formation, carpet-like models leading to membrane thinning and rupture, and the induction of small defects or lesions. AFM can capture dynamic processes, allowing researchers to observe the kinetics of membrane perturbation and the resulting morphological changes. High-speed AFM modalities further enhance the ability to investigate these dynamic interactions with high spatio-temporal resolution rjptonline.orgmrs-k.or.kr.

For this compound, AFM could be employed to directly visualize its effects on model bacterial or fungal membranes. By incubating membranes with this compound and imaging the process with AFM, researchers could potentially observe how the peptide interacts with the lipid bilayer, whether it forms pores, disrupts the membrane integrity through other mechanisms, or alters the membrane's mechanical properties. This would provide direct visual evidence supporting or refuting proposed models of this compound's membrane-targeting activity.

Electron Microscopy for Cellular Damage Assessment

Electron Microscopy (EM), including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides detailed images of cellular ultrastructure, enabling the assessment of damage inflicted upon microbial cells by antimicrobial agents. SEM offers high-resolution images of the cell surface morphology, while TEM provides cross-sectional views of the internal cellular components.

When microbial cells are exposed to antimicrobial peptides, EM can reveal significant morphological alterations such as changes in cell shape, surface roughness, leakage of intracellular contents, cytoplasmic shrinkage, and damage to internal organelles or the cell wall/membrane structures. Different types of antimicrobial agents can induce distinct patterns of cellular damage observable by EM.

Bioinformatic and In Silico Approaches

Bioinformatic and in silico methods leverage computational tools and databases to analyze biological data, predict molecular interactions, and model biological processes. These approaches are invaluable for understanding the potential targets, mechanisms, and properties of peptides like this compound at a molecular level.

Molecular Docking and Simulation of Peptide-Target Interactions

Molecular docking and simulation techniques are computational methods used to predict the binding affinity and interaction modes between a molecule (such as this compound) and a potential biological target (like a protein or lipid bilayer component). Molecular docking predicts the preferred orientation and binding pose of the peptide within the target's binding site, often providing a docking score that estimates the binding energy. Molecular dynamics (MD) simulations extend docking by simulating the dynamic behavior of the peptide-target complex over time, providing insights into the stability of the interaction, conformational changes, and the nature of intermolecular forces involved.

For this compound, molecular docking could be used to predict its binding to known or hypothesized microbial targets, such as specific membrane proteins, enzymes involved in cell wall synthesis, or intracellular components. MD simulations could then be performed on the predicted complexes to assess the stability of these interactions under simulated physiological conditions and to understand the dynamic process of binding and potential membrane insertion or perturbation. These in silico studies can help prioritize potential targets for experimental validation and provide a molecular-level understanding of how this compound might exert its effects.

Predictive Modeling of Antimicrobial Activity

Predictive modeling involves developing computational models to forecast the antimicrobial activity of peptides based on their structural and physicochemical properties. Machine learning algorithms and statistical methods are often employed to build these models using datasets of peptides with known structures and activities. By analyzing the relationships between peptide features (e.g., amino acid sequence, charge, hydrophobicity, predicted secondary structure) and their antimicrobial potency or spectrum, these models can predict the activity of new or modified peptides.

For this compound, predictive modeling could be used in several ways. Its known antimicrobial activity could be used as a data point in developing broader models for antimicrobial peptides. Alternatively, models trained on similar peptides could be used to predict the activity of this compound against a wider range of microorganisms or to guide the design of this compound analogs with potentially improved activity or specificity. This in silico approach can help in the rational design and optimization of antimicrobial peptides.

Database Mining for Homologous Sequences

Database mining for homologous sequences involves searching biological sequence databases (e.g., NCBI databases, specialized peptide databases) to identify peptides with similar amino acid sequences to this compound. Homologous sequences can indicate evolutionary relationships and suggest similar structural or functional properties. Tools like BLAST (Basic Local Alignment Search Tool) are commonly used for this purpose.

Genetic Engineering and Expression Systems for Peptide Production

Genetic engineering and recombinant DNA technology are fundamental approaches for the production of peptides like this compound. This involves transferring DNA fragments encoding the desired peptide from one organism into another, resulting in a genetically modified organism (GMO) containing recombinant DNA. savemyexams.comtechnologynetworks.com This methodology allows for the controlled expression and potentially large-scale production of peptides that may be difficult or costly to synthesize chemically or extract from natural sources. Recombinant gene expression can be achieved in various systems, including cultured cells, transgenic animals, or plants. nih.gov

For peptide production, various expression systems are available, each with its own advantages and limitations regarding protein folding, post-translational modifications, and culture characteristics. Commonly used host cells include prokaryotes like E. coli and eukaryotes such as yeast, insect cells, and mammalian cells. sinobiological.com

E. coli is frequently employed for recombinant protein expression due to its high culture density and short culture duration, although it has limitations in complex protein folding and post-translational modifications. sinobiological.com Expression in E. coli can involve different promoters and systems, such as the phoA expression system, which can be regulated by phosphate (B84403) concentration. mdpi.com Studies using the phoA system for producing other recombinant proteins, like Fabs, have shown that while expression can occur even under non-limiting conditions (leaky expression), a significant increase in specific productivity is observed under phosphate limitation. mdpi.com

Eukaryotic systems, such as insect cells and mammalian cells, offer advantages in protein folding and the ability to perform post-translational modifications like glycosylation and phosphorylation, which are often crucial for the biological activity of peptides. sinobiological.com Insect cell expression systems, often utilizing baculoviruses as vectors, are versatile for producing a range of recombinant proteins, including complex intracellular proteins and viral proteins. sinobiological.com

The selection of an appropriate expression system is critical and depends on the specific characteristics of the peptide being produced, including its size, complexity, and requirement for post-translational modifications. While the search results provide general information on recombinant peptide production and expression systems, specific detailed research findings or data tables directly related to the genetic engineering and expression of this compound were not extensively available in the provided snippets. However, the principles and systems described for other recombinant peptides and proteins are applicable to the potential production of this compound via these methods.

Data on typical expression system characteristics are summarized in the table below based on general knowledge of recombinant protein production, which would inform strategies for this compound.

Expression HostCategoryCulture DensityCulture DurationProtein Folding CapabilityPost-Translational ModificationsCost
E. coliProkaryoteHighShortLimitedNoneLow
YeastEukaryoteHighShortYesGlycosylationLow
Insect CellsEukaryoteHighMediumYesGlycosylation, PhosphorylationHigh
Mammalian CellsEukaryoteMediumLongYesGlycosylation, PhosphorylationHigh

Further detailed research into the specific genetic sequence encoding the this compound precursor and optimization studies within chosen expression systems would be necessary to determine optimal production strategies and yields for recombinant this compound.

Preclinical Research Paradigms and Methodological Considerations Excluding Clinical Trial Outcomes

In Vitro Antimicrobial Susceptibility Assays

In vitro antimicrobial susceptibility assays are fundamental to characterizing the potency of an antimicrobial compound. These methods determine the concentrations required to inhibit or kill microorganisms under controlled laboratory conditions.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after a standard incubation time. For Shuchin 4, reported in vitro studies have determined MIC values against various bacterial and fungal strains. novoprolabs.com this compound has shown antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, Gram-negative bacteria including Escherichia coli, Bacillus dysenteriae, and Pseudomonas aeruginosa, and the fungus Candida albicans. novoprolabs.com The reported MIC values for this compound against these microorganisms range from 12 to 50 ug/ml. novoprolabs.com

MIC determination is typically performed using dilution methods, such as broth microdilution, where serial dilutions of the antimicrobial compound are incubated with a standardized inoculum of the test microorganism in a liquid growth medium. The lowest concentration showing no visible turbidity after incubation is recorded as the MIC. This method was utilized in studies assessing the antimicrobial activity of antimicrobial peptides, including in research involving synergistic effects with other agents. sigmaaldrich.comnih.govchem960.comsigmaaldrich.com

Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a predetermined reduction (e.g., 99.9%) in the viability of a bacterial inoculum after a specified exposure period. While the search results mention the assessment of both minimum inhibitory and bactericidal concentrations using serial dilutions in related studies involving antimicrobial agents chem960.com, specific MBC values for this compound alone were not explicitly available in the provided snippets.

MBC is typically determined by subculturing samples from the MIC assay wells that show no visible growth onto antibiotic-free agar (B569324) plates. The lowest concentration from which no or minimal colonies grow on the agar plate is considered the MBC. This assay provides insight into whether the compound is primarily bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).

Time-Kill Kinetics Studies

Time-kill kinetics studies provide a dynamic assessment of an antimicrobial agent's effect on microbial viability over time at various concentrations. These studies involve incubating a standardized microbial inoculum with different concentrations of the antimicrobial compound and quantifying the number of viable microorganisms at predetermined time points. This allows for the determination of the rate and extent of microbial killing or inhibition.

While the search results mention time-kill kinetics in the context of evaluating antimicrobial agents, specific time-kill kinetics data for this compound alone were not found in the provided information. Such studies are valuable for understanding the speed of antimicrobial action and whether the effect is concentration-dependent or time-dependent.

In Vitro Cellular Interaction Models

Beyond evaluating direct antimicrobial activity, preclinical research involves assessing how antimicrobial peptides interact with host cells. These studies help to understand potential mechanisms of action and selectivity.

Evaluation of Interactions with Mammalian Cell Lines (Focus on mechanistic understanding, not safety profiles)

Studies evaluating the interaction of antimicrobial peptides with mammalian cell lines are important for understanding how these peptides might interact with host tissues. While often performed as part of safety profiling (e.g., cytotoxicity assays), these studies can also provide insights into the mechanisms of peptide-cell interactions, such as membrane binding, pore formation, or cellular uptake, independent of a safety interpretation.

Research on this compound has included evaluation of its interaction with red blood cells through a hemolytic assay, which measures the lysis of erythrocytes. This compound demonstrated little hemolysis at a concentration of 200 ug/ml. novoprolabs.com This assay provides an indication of the peptide's interaction with mammalian cell membranes. Further mechanistic studies with other mammalian cell lines could explore aspects like peptide binding to specific cell surface receptors, insertion into lipid bilayers, or translocation across the cell membrane, utilizing techniques such as fluorescence microscopy, flow cytometry, or patch-clamp electrophysiology. However, detailed data on the specific mechanisms of this compound's interaction with mammalian cell lines focusing solely on mechanistic understanding, as opposed to safety outcomes, was not available in the provided search results.

Permeability Assays Across Biological Barriers

Assessing the permeability of an antimicrobial peptide across biological barriers in vitro is crucial for predicting its potential distribution in the body and its ability to reach target sites of infection. In vitro models of biological barriers, such as cell monolayers grown on transwell inserts, can be used to measure the passage of compounds across epithelial or endothelial cell layers.

Studies in related research have utilized cell lines like Caco-2 (representing the intestinal barrier) and EA.hy926 (an endothelial cell line) to evaluate cell monolayer integrity and permeability using methods such as measuring transepithelial/transendothelial electrical resistance (TEER) and the permeability of tracer molecules like fluorescein. sigmaaldrich.com While these methodologies are relevant for assessing permeability across biological barriers, specific data on the permeability of this compound itself across such mammalian cell barriers was not found in the provided search results. Permeability assays for antimicrobial peptides can help determine their potential for oral bioavailability or their ability to cross tissue barriers to reach systemic infections.

Development of Model Systems for Antimicrobial Research

The development and utilization of relevant model systems are fundamental to assessing the efficacy of antimicrobial compounds in preclinical studies. These models aim to replicate aspects of infection and host-pathogen interactions in a controlled laboratory setting.

In Vitro Biofilm Inhibition and Eradication Models

In vitro biofilm models are widely used to study the ability of antimicrobial agents to prevent the formation of or eradicate established microbial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which can confer increased resistance to antimicrobial agents compared to planktonic (free-floating) bacteria. While this compound has demonstrated general antimicrobial activity against various pathogens novoprolabs.com, specific detailed research findings regarding its efficacy in in vitro biofilm inhibition or eradication models were not found in the consulted literature.

Galleria mellonella Larva Model for Host-Pathogen Interaction Studies

The Galleria mellonella larva has emerged as a valuable invertebrate model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial compounds. This model offers several advantages, including a conserved innate immune system with similarities to that of mammals, ease of handling, low cost, and the ability to perform studies at temperatures relevant to mammalian hosts (e.g., 37 °C). The immune response in G. mellonella involves both cellular and humoral mechanisms. Infection in G. mellonella can be monitored through observable changes such as melanization, which indicates the host's immune response to microbial invasion. Despite the utility of the Galleria mellonella model in antimicrobial research, specific detailed research findings on the use of this compound in this model for host-pathogen interaction studies were not found in the consulted literature.

Future Research Directions and Unresolved Questions

Exploration of Broader Antimicrobial Spectrum and Emerging Pathogens

Further studies are needed to evaluate the activity of Shuchin 4 against a wider range of clinically relevant and emerging pathogens, including antibiotic-resistant strains. This would help determine the full scope of its potential applications.

Investigation of Synergistic Effects with Conventional Antimicrobials

Exploring the synergistic effects of this compound in combination with existing antibiotics could lead to more effective treatment strategies and potentially help in overcoming antibiotic resistance.

Discovery of Novel Biosynthetic Pathways and Variants

Detailed investigation into the specific biosynthetic pathway of this compound in Rana shuchinae could reveal novel enzymes or mechanisms involved in its production. Identifying and characterizing natural variants of this compound from Rana shuchinae or related species could lead to the discovery of peptides with enhanced activity or altered specificity. The existence of other Shuchin peptides (Shuchin 1-3, 5) suggests a family of related compounds that warrant further study. novoprolabs.comresearchgate.net

Development of Advanced Delivery Systems for Research Applications

To facilitate further research and potential development, the creation of advanced delivery systems for this compound could improve its stability, solubility, and targeted delivery in experimental settings. Various nanotechnology-based approaches, such as nanoparticles and hydrogels, are being explored for peptide delivery in research. nih.govnih.govspbu.rufrontiersin.orgfrontiersin.org

Computational Design of Enhanced this compound Analogs

Utilizing computational approaches and quantitative structure-activity relationship (QSAR) modeling can aid in the rational design of this compound analogs with improved potency, specificity, or stability. novoprolabs.comresearchgate.netmdpi.comnih.govfrontiersin.org This involves analyzing the relationship between the chemical structure of this compound and its antimicrobial activity to design modified peptides with desired characteristics.

Q & A

Q. Methodological Guidelines

  • Materials & Methods: Provide granular details (e.g., compound purity, batch numbers, and solvent conditions) to enable replication. Use subsections for distinct protocols (e.g., "Synthesis" vs. "In Vitro Testing") .
  • Controls: Include positive/negative controls and validate assays with orthogonal methods (e.g., Western blot + ELISA).
  • Data Archiving: Deposit raw data in repositories like Zenodo and reference them in supplementary files .

How should researchers resolve contradictions in this compound's reported bioactivity data?

Q. Analytical Framework

Source Audit: Compare methodologies across studies (e.g., cell lines, dosage ranges, and incubation times).

Statistical Reconciliation: Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity and outliers.

Mechanistic Hypothesis Testing: Design follow-up experiments (e.g., isothermal titration calorimetry for binding affinity validation) .

What strategies optimize literature reviews for this compound-related research?

Q. Academic Database Techniques

  • Use Google Scholar operators: intitle:"this compound" AND (inhibitor OR agonist) and source:"Journal of Medicinal Chemistry".
  • Filter by filetype (e.g., filetype:pdf) and track citations via tools like Connected Papers .

How can multi-omics data be systematically integrated in this compound studies?

Q. Advanced Methodological Approach

  • Data Fusion: Apply Tucker decomposition to analyze interactions across transcriptomic, proteomic, and metabolomic datasets.
  • Validation: Use pathway enrichment tools (e.g., Enrichr) to contextualize findings .

What statistical practices enhance robustness in this compound data analysis?

Q. Best Practices

  • Preprocessing: Normalize data using Z-scores or quantile normalization.
  • Hypothesis Testing: Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure).
  • Visualization: Use Prism or Python libraries (e.g., Seaborn) for clarity .

How to align this compound research objectives with stakeholder expectations?

Q. Collaborative Framework

  • Pre-Study Alignment: Host interdisciplinary workshops to define priorities (e.g., therapeutic relevance vs. mechanistic novelty).
  • ROI Communication: Link hypotheses to translational outcomes (e.g., "Identifying off-target effects reduces clinical trial risks") .

What ethical considerations apply to this compound studies involving animal models?

Q. Guidelines

  • 3Rs Compliance: Ensure Replacement, Reduction, and Refinement in experimental design.
  • Institutional Approval: Document protocols via IACUC review and cite ARRIVE guidelines .

How to structure a research paper on this compound for high-impact journals?

Q. Writing Protocol

  • Abstract: Use structured formats (Background, Methods, Results, Conclusion) and keywords like "kinase inhibitor" or "structure-activity relationship."
  • Results: Avoid duplicating figures/tables; emphasize statistical significance and effect sizes .

What interdisciplinary tools advance this compound’s mechanistic studies?

Q. Emerging Technologies

  • Cryo-EM: Resolve this compound’s binding conformations in macromolecular complexes.
  • Machine Learning: Train models on PubChem data to predict novel derivatives .

Tables for Methodological Reference

Experimental Design Component Best Practices Sources
ControlsInclude biological + technical replicates
Data TransparencyShare raw spectra/flow cytometry files
Statistical AnalysisReport p-values + confidence intervals
Literature Review Tool Application Sources
Google Scholar AROUND operatorFind semantically related terms
Connected PapersMap citation networks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.